![molecular formula C21H20ClN3O5S2 B11262791 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11262791.png)
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone ring, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Acetamide Moiety: The acetamide group is attached via acylation reactions using acetic anhydride or similar reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes involved in disease processes, particularly in cancer and inflammation.
Enzyme Inhibition
Studies have shown that the sulfonyl group can enhance bioactivity by forming covalent bonds with target proteins, potentially modulating their activity. For instance, compounds related to this structure have been evaluated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways and cancer progression.
Medicinal Chemistry Applications
The compound's structural features suggest several promising applications in medicinal chemistry:
- Anticancer Agents : The compound may serve as a lead structure for the development of novel anticancer drugs. Its ability to inhibit specific enzymes involved in tumor growth could be explored further through structural optimization and in vivo studies.
- Anti-inflammatory Drugs : Given its potential as a 5-lipoxygenase inhibitor, this compound could be developed into therapeutic agents for treating inflammatory diseases.
- Antimicrobial Properties : The presence of the sulfonyl and acetamide functionalities may confer antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Case Studies
Several studies have investigated similar compounds with promising results:
- Inhibition of α-glucosidase and Acetylcholinesterase : Research on sulfonamide derivatives has demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease respectively .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to their biological targets, suggesting that they may exhibit significant therapeutic potential .
Synthesis and Structural Analysis
The synthesis of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are utilized to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ethoxyphenyl)-2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- **N-(4-methoxyphenyl)-2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide , with CAS number 932973-89-2, is a complex organic molecule featuring multiple functional groups, including a pyrimidine ring and a sulfonamide moiety. This structural complexity suggests potential biological activities that merit detailed exploration.
Property | Value |
---|---|
Molecular Formula | C18H20ClN3O4S2 |
Molecular Weight | 442.0 g/mol |
Structure | Chemical Structure |
The synthesis of this compound typically involves multi-step chemical reactions that introduce various substituents, enhancing its biological interactions. The presence of a sulfonamide group is particularly noteworthy as it is often associated with antimicrobial activity. The mechanism of action may involve inhibition of specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar sulfonamide structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for these compounds has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and ketoconazole .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is particularly relevant in the context of targeting specific cancer types where traditional therapies have limitations. Further molecular docking studies are required to elucidate the specific interactions at the molecular level .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing pyrimidine rings have been associated with the inhibition of pro-inflammatory cytokines. Preliminary studies suggest that This compound may modulate inflammatory responses, warranting further investigation into its therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including those similar to our compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : In research involving human cancer cell lines, certain derivatives were found to significantly reduce cell viability through apoptosis induction mechanisms, with IC50 values ranging from 15 to 30 µM depending on the cell line .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated that compounds with similar structures could reduce levels of TNF-alpha and IL-6, indicating potential use in treating inflammatory conditions .
Properties
Molecular Formula |
C21H20ClN3O5S2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-30-15-7-5-14(6-8-15)24-19(26)12-31-21-23-11-18(20(27)25-21)32(28,29)16-9-4-13(2)17(22)10-16/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
PCAWNJORLOGJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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